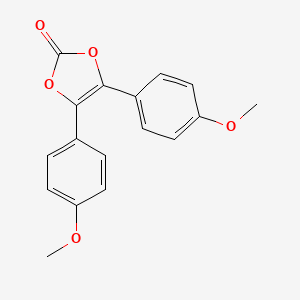

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one

Description

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-19-13-7-3-11(4-8-13)15-16(22-17(18)21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIKQDXHJPMYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415534 | |

| Record name | ST4131167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40352-56-5 | |

| Record name | ST4131167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dioxolane ring to a diol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of diols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one is an organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to function as a versatile building block for synthesizing more complex molecules and exploring various biological activities.

Chemistry

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it useful in developing new materials and pharmaceuticals.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes related to oxidative stress, suggesting antioxidant capabilities .

- Mechanism of Action : The compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For instance, it has been noted for its ability to inhibit enzymes associated with inflammatory pathways .

Medicine

- Drug Development : The compound is explored for its pharmacophoric properties in medicinal chemistry. Its derivatives have shown promise in drug discovery efforts aimed at treating various diseases, including cancer and infections .

- Potential Therapeutic Uses : Investigations into its anti-inflammatory properties highlight its potential application in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .

Industry

- Advanced Materials : The compound's unique chemical structure makes it suitable for developing advanced materials, including polymers and dyes. Its functional groups allow for modifications that enhance material properties .

Case Studies and Research Findings

Several studies have demonstrated the applications of this compound:

- Antimicrobial Activity : In vitro tests revealed that derivatives of this compound exhibited significant antifungal activity against Candida albicans and other pathogens .

- Anti-inflammatory Effects : A study highlighted the ability of certain derivatives to inhibit neutrophil-mediated inflammation, showcasing their potential in treating inflammatory diseases .

- Synthesis of Functionalized Compounds : Researchers have successfully synthesized various functionalized compounds using this dioxolane derivative as a precursor, demonstrating its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Table 1: Comparison of 1,3-Dioxol-2-one Derivatives

*The target compound’s photochromic behavior is inferred from structurally related dithienylethenes with dioxol-2-one bridges .

Key Observations :

- Substituent Effects : The 4-methoxyphenyl groups in the target compound enhance electron donation compared to chloromethyl derivatives, which are more electrophilic. This difference impacts reactivity and applications—methoxyphenyl derivatives may favor optoelectronic uses, while chloromethyl analogs serve as synthetic intermediates .

- Core Modifications : Replacing the dioxol-2-one core with oxazol-2-one or imidazol-2-one (e.g., ) alters conjugation and stability. For example, oxazol-2-one derivatives exhibit superior thermal stability in photochromic applications compared to dioxol-2-one analogs .

Analogues with Bis(4-methoxyphenyl) Substituents on Different Heterocycles

Table 2: Bis(4-methoxyphenyl) Derivatives Across Heterocyclic Systems

Key Observations :

- In contrast, the dioxol-2-one derivative’s applications are more materials-focused, leveraging its electronic structure .

- Spectral Data : Melting points and spectral features (IR, NMR) vary with heterocycle type. For example, imidazole derivatives (e.g., TPI5–TPI7 in ) show distinct $ ^1H $ NMR shifts for aromatic protons compared to dioxol-2-one systems, reflecting differences in electron delocalization .

Key Observations :

- Synthetic Efficiency: Yields for bis(4-methoxyphenyl) derivatives range from 65% to 81%, with pyrido-thieno-pyrimidines requiring multi-step protocols . The target compound’s synthesis would likely follow similar complexity.

- Spectral Trends : Methoxy groups ($ \delta $ ~3.7–3.8 ppm in $ ^1H $ NMR) and carbonyl stretches (~1700–1750 cm$ ^{-1} $ in IR) are consistent across analogs, aiding structural confirmation .

Biological Activity

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxol-2-one ring structure with two methoxy-substituted phenyl groups. This unique structure contributes to its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The methoxy groups enhance its lipophilicity, allowing for better membrane penetration. The compound can inhibit specific enzymes and receptors involved in oxidative stress pathways, leading to antioxidant effects and potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 25 | Modulation of oxidative stress pathways |

The mechanism involves the induction of apoptosis through the activation of caspases and the inhibition of cell cycle progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Study on Tumor Growth : In a xenograft model using MCF-7 cells in mice, treatment with the compound at a dose of 50 mg/kg resulted in a significant reduction in tumor size compared to control groups. The study indicated that the compound inhibited tumor growth by inducing apoptosis and modulating key signaling pathways involved in cancer progression .

- Antimicrobial Efficacy : A study assessing the antimicrobial effects against multidrug-resistant strains showed that the compound significantly reduced bacterial load in infected mice models when administered at a dose of 10 mg/kg .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one?

- Methodological Answer : The compound can be synthesized via cyclization reactions using dehydrating agents like POCl₃ or SOCl₂. For example, imidazole derivatives with similar bis(4-methoxyphenyl) substituents are synthesized by condensing 4-methoxybenzaldehyde with appropriate precursors under controlled conditions . Multi-step procedures involving ring closure, as seen in pyrido-thieno-pyrimidine derivatives, may also apply. Intermediate purification via recrystallization (e.g., ethanol) ensures product integrity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy : Identify functional groups (e.g., C=O stretch of the dioxol-2-one ring at ~1750 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons at δ ~6.8–7.2 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule resolution .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure determination?

- Methodological Answer : For high-resolution data, employ SHELXL with anisotropic displacement parameters and twin refinement (if twinning is detected). Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury. For low-resolution data, prioritize restraints on geometric parameters (e.g., bond lengths/angles) to reduce overfitting .

Q. What experimental strategies assess the compound’s potential in neuronal differentiation?

- Methodological Answer : Conduct in vitro assays using myoblast cell lines (e.g., C2C12). Treat cells with the compound and monitor neuronal markers (e.g., β-III tubulin) via immunofluorescence. Validate differentiation efficiency using MALDI-TOF-MS to detect neurospecific metabolites . Optimize dosage and exposure time via dose-response curves.

Q. How can the metal-chelating properties of this compound be systematically evaluated?

- Methodological Answer :

- Synthesis of metal complexes : React the compound with transition metal salts (e.g., ZnCl₂, CuSO₄) in ethanol/water mixtures under reflux.

- Spectrophotometric titration : Monitor absorbance changes at λ = 560 nm (for Zn(II)) to determine stoichiometry via Job’s method .

- Stability constant calculation : Use Benesi-Hildebrand plots to quantify binding affinity .

Q. What approaches are used to investigate its role as a pharmaceutical intermediate?

- Methodological Answer : Incorporate the compound into multi-step syntheses of drug candidates (e.g., angiotensin II receptor blockers). For example, functionalize the dioxol-2-one ring via nucleophilic substitution to generate prodrugs. Monitor intermediates via HPLC and compare pharmacokinetic profiles in vivo .

Data Analysis and Contradictions

Q. How to address conflicting biological activity data in antimicrobial assays?

- Methodological Answer : Standardize testing protocols (e.g., MIC assays against Staphylococcus aureus and Escherichia coli). Control variables such as solvent (DMSO concentration ≤1%) and incubation time (24–48 hrs). Cross-validate results with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.